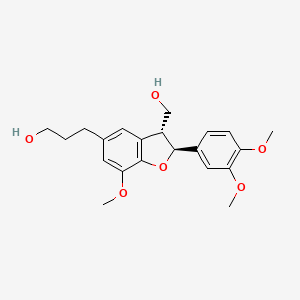

3,4-O-dimethylcedrusin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPCDEDIFJYIPT-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155455 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127179-41-3 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of 3,4-O-Dimethylcedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the origins, both natural and synthetic, of the dihydrobenzofuran lignan (B3055560) 3,4-O-dimethylcedrusin. It details its biosynthetic pathway, methods of isolation, and chemical synthesis, supported by experimental protocols and quantitative data.

Natural Origin and Isolation

This compound is a naturally occurring phytochemical predominantly isolated from the red viscous latex of Croton species, commonly known as "Dragon's Blood".[1][2] This latex, particularly from Croton lechleri, has a long history of use in South American traditional medicine for wound healing.[1] this compound is considered one of the biologically active principles of this medicinal latex.[1]

Isolation from Croton lechleri Latex

The isolation of this compound from Croton lechleri latex is typically achieved through bioassay-guided fractionation. This process involves a systematic separation of the crude latex extract into fractions, with each fraction being tested for a specific biological activity, such as the inhibition of cell proliferation.

Experimental Protocol: Bioassay-Guided Fractionation of Croton lechleri Latex

This protocol is a composite of methodologies described in the literature for the isolation of lignans (B1203133) and other compounds from Croton species.

-

Extraction:

-

Lyophilize the fresh Croton lechleri latex to obtain a powdered residue.

-

Suspend the powdered latex in a methanol-water mixture (e.g., 9:1 v/v).

-

Perform a liquid-liquid partitioning of the suspension. A typical scheme involves sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol.

-

-

Fractionation:

-

Subject the biologically active fraction (often the chloroform or n-butanol fraction for lignans) to column chromatography.

-

A common stationary phase for the separation of these compounds is Sephadex LH-20, with methanol (B129727) as the eluent.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.

-

-

Purification:

-

Further purify the fractions containing the compound of interest using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol/water or acetonitrile/water gradient.

-

-

Structure Elucidation:

-

Identify the purified compound as this compound through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Logical Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including lignans.

The proposed biosynthetic pathway for this compound begins with the amino acid L-phenylalanine and proceeds through the formation of coniferyl alcohol, a key monolignol precursor. Two molecules of coniferyl alcohol then undergo an oxidative coupling reaction to form the lignan backbone. Subsequent enzymatic modifications, including reduction and methylation, lead to the final structure of this compound.

Proposed Biosynthetic Pathway

References

The Botanical Origin and Isolation of 3,4-O-dimethylcedrusin from Dragon's Blood

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 3,4-O-dimethylcedrusin, a bioactive lignan (B3055560) found in the resinous exudate known as Dragon's Blood. The guide details the botanical origins, presents a comprehensive summary of the experimental protocols for its isolation and characterization, and explores its role in relevant signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Botanical Sources of this compound in Dragon's Blood

Dragon's Blood is a deep red resin obtained from various plant species. The primary sources of this resin containing this compound are trees from the Dracaena and Croton genera. Specifically, this compound has been identified in the latex of Croton lechleri, commonly known as Sangre de Drago, and other Croton species.[1][2] It is also a constituent of the resin from Dracaena cochinchinensis.[3]

Physicochemical Properties and Spectroscopic Data

This compound is a dihydrobenzofuran lignan with the chemical formula C₂₁H₂₆O₆ and a molecular weight of 374.4 g/mol .[4][5] Its IUPAC name is 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₆ |

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While specific spectral data from primary research articles was not available in the immediate search, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data is confirmed in chemical databases.[4][5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Dragon's Blood resin typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating lignans (B1203133) from Croton lechleri latex.

Extraction

-

Solvent Partitioning: The crude Dragon's Blood latex is first dissolved in a methanol-water mixture (e.g., 9:1 v/v).[1]

-

This solution is then subjected to sequential liquid-liquid extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (B151607), and then n-butanol.[1] this compound, being a moderately polar lignan, is expected to partition primarily into the chloroform and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The n-butanol and/or chloroform extracts are concentrated under reduced pressure. The resulting residue is then subjected to column chromatography.[1]

-

Sephadex LH-20 Chromatography: A frequently used stationary phase for the separation of polyphenolic compounds like lignans is Sephadex LH-20.[1] The column is typically eluted with methanol.[1]

-

Further Purification: Fractions collected from the Sephadex LH-20 column are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data:

Biological Activity and Signaling Pathways

This compound is recognized for its contribution to the wound-healing properties of Dragon's Blood.[6] It has been shown to stimulate the formation of fibroblasts and collagen, which are essential components of tissue repair.[7]

While the precise molecular mechanisms of this compound are still under investigation, its role in wound healing suggests potential interactions with key signaling pathways that regulate cell proliferation, migration, and extracellular matrix deposition. Two such critical pathways in wound healing are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Potential Involvement in the TGF-β Signaling Pathway

The TGF-β signaling pathway is a central regulator of wound healing and fibrosis. Upon ligand binding, TGF-β receptors activate SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in fibroblast differentiation and collagen synthesis. Given that this compound promotes fibroblast activity and collagen formation, it is plausible that it may modulate the TGF-β/SMAD pathway. Further research is needed to elucidate the specific interactions of this compound with components of this pathway.

Potential Involvement in the MAPK Signaling Pathway

The MAPK signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in cellular responses to a variety of stimuli, including growth factors involved in wound healing. These pathways regulate cell proliferation, differentiation, and survival. The stimulatory effect of this compound on fibroblasts suggests a potential activation of the MAPK/ERK pathway, which is a known driver of cell proliferation.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway Involvement

Caption: Hypothesized involvement of this compound in key wound healing pathways.

References

- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamopen.com [benthamopen.com]

chemical structure of 3,4-O-dimethylcedrusin

An In-Depth Technical Guide to 3,4-O-dimethylcedrusin

Introduction

This compound is a naturally occurring lignan (B3055560) belonging to the dihydrobenzofuran neolignan subclass.[1] It is a polyphenolic compound found in various plant species, most notably in the viscous red latex of Croton lechleri, commonly known as Dragon's Blood, as well as in Faramea multiflora and the peel of Magnolia officinalis.[2][3] The presence of this compound in plants with a history of use in traditional medicine has made it a subject of scientific interest, particularly for its role in wound healing.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation and synthesis, and its biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is structurally defined by a dihydrobenzofuran core formed from the dimerization of two phenylpropanoid units.[1] Its precise chemical identity is established by its IUPAC name, molecular formula, and various identifiers.

-

IUPAC Name : 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2]

-

Molecular Formula : C₂₁H₂₆O₆[2]

-

Molecular Weight : 374.4 g/mol [2]

-

CAS Numbers : 166021-14-3, 127179-41-3[2]

-

Synonyms : 4-O-Methyldihydrodehydrodiconiferyl alcohol, 3',4-O-dimethylcedrusine[2]

Physicochemical Data

The computed physicochemical properties of this compound provide insight into its behavior in biological systems. These properties are summarized in Table 1.

| Property Name | Property Value | Reference |

| Molecular Weight | 374.4 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 2.4 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 374.17293854 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 374.17293854 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 77.4 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 27 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 446 | Computed by Cactvs 3.4.8.18 |

Table 1: Chemical and Physical Properties of this compound. Data sourced from the PubChem database[2].

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The availability of this data is crucial for compound identification and verification.

| Spectroscopic Technique | Data Availability | Source |

| ¹³C Nuclear Magnetic Resonance (NMR) | Available | PubChem, Wiley SpectraBase |

| ¹H Nuclear Magnetic Resonance (NMR) | Available | PubChem, Wiley SpectraBase |

| Mass Spectrometry (MS) | Available | PubChem, Wiley SpectraBase |

| Infrared (IR) Spectroscopy | Available | PubChem, Wiley SpectraBase |

Table 2: Availability of Spectroscopic Data for this compound. [2]

Experimental Protocols

Isolation from Croton lechleri Latex

This compound is a known constituent of the latex of Croton lechleri.[3] A representative method for its isolation is bioassay-guided fractionation, which involves separating the crude latex into fractions and testing their biological activity to guide the purification of the active compound.

Protocol: Bioassay-Guided Fractionation

-

Latex Collection and Preparation : Collect fresh latex from the bark of Croton lechleri. Lyophilize (freeze-dry) the latex to yield a powdered raw material.

-

Acid-Base Extraction :

-

Suspend the powdered latex (e.g., 3.0 g) in distilled water (150 mL) and acidify with concentrated HCl.

-

Perform a continuous liquid-liquid extraction with chloroform (B151607) for 12 hours to remove non-basic compounds.

-

Adjust the pH of the remaining aqueous layer to 8 with concentrated NH₄OH and extract again with chloroform for 12 hours to obtain a basic fraction. This step is primarily for the separation of alkaloids like taspine. The lignans (B1203133) will be present in the initial chloroform extract.[3]

-

-

Chromatographic Separation :

-

Subject the initial chloroform extract (containing lignans and other non-polar to semi-polar compounds) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

-

Fraction Monitoring and Bioassay :

-

Purification :

-

Pool the active fractions and subject them to further purification steps, which may include repeated column chromatography or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

-

-

Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and comparison with literature data.[5]

Caption: Workflow for isolation of this compound.

Synthetic Approach

While a specific total synthesis protocol for this compound is not detailed in the provided results, the synthesis of its close analog, 4-O-methylcedrusin, has been reported and provides a relevant methodological framework. This synthesis starts from caffeic acid and employs a strategy of selective protection and deprotection reactions.[6]

Protocol: Synthesis of 4-O-Methylcedrusin (Analog)

-

Starting Material : The synthesis begins with caffeic acid, a readily available phenolic compound.[6]

-

Selective Protection : A key step involves the selective protection of the catechol group (the two adjacent hydroxyl groups) of caffeic acid. This can be achieved by reacting it with diphenyl carbonate to form a cyclic carbonate, a reaction that proceeds under mild conditions and leaves other isolated phenol (B47542) groups unaffected.[6]

-

Functional Group Transformations : The protected caffeic acid derivative undergoes a series of chemical transformations to build the dihydrobenzofuran ring system and the propanol (B110389) side chain characteristic of the cedrusin (B1631179) scaffold.

-

Oxidative Coupling : The formation of the dihydrobenzofuran ring, a core feature of this neolignan class, is often achieved through an oxidative coupling of two C6-C3 phenylpropanoid units.

-

Deprotection : The final step involves the deprotection of the catechol group. The cyclic carbonate protecting group can be hydrolyzed under mild conditions, revealing the free hydroxyl groups to yield the final product.[6]

Caption: General synthetic pathway for a cedrusin analog.

Spectroscopic Analysis Protocol

-

Sample Preparation : Dissolve a pure sample (1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

NMR Spectroscopy :

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[7]

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Mass Spectrometry :

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its role in wound healing.[3] Research indicates that it promotes the wound repair process by stimulating the formation and activity of fibroblasts.[8] Fibroblasts are crucial cells in the healing process, responsible for synthesizing extracellular matrix components, most notably collagen, which provides the structural framework for new tissue.[8][9]

Interestingly, while traditional use points towards wound healing, one study using an in vitro assay with human umbilical vein endothelial cells found that this compound did not stimulate cell proliferation but rather inhibited it, while protecting cells from degradation in a starvation medium.[1][4] This suggests a complex, potentially modulatory role in the cellular processes of tissue repair.

Caption: Proposed mechanism of this compound in wound healing.

Classification and Context

Understanding the chemical classification of this compound is essential for contextualizing its properties and potential activities relative to similar compounds.

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a well-characterized dihydrobenzofuran neolignan with significant potential in the field of pharmacology, particularly in dermatological applications such as wound healing. Its defined chemical structure, established through extensive spectroscopic analysis, provides a solid foundation for further research. The availability of isolation protocols from natural sources and established synthetic strategies for related compounds facilitates its accessibility for study. For drug development professionals, this compound represents a promising lead compound from a natural source, meriting further investigation into its precise mechanisms of action and therapeutic efficacy.

References

- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. crotonlechleri.wordpress.com [crotonlechleri.wordpress.com]

- 5. Identification of minor secondary metabolites from the latex of Croton lechleri (Muell-Arg) and evaluation of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Wound healing and the role of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. humanbiosciences.com [humanbiosciences.com]

An In-depth Technical Guide to 3,4-O-dimethylcedrusin: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, including Faramea multiflora and Croton lechleri.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its study and application in research and development. While some experimental data for this compound is limited, a combination of computed and available experimental data provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | PubChem[1] |

| Molecular Weight | 374.4 g/mol | PubChem[1] |

| Physical Description | Solid, Powder | ChemFaces[2], Lifeasible |

| Melting Point | Not experimentally determined | - |

| Boiling Point (estimated) | 522.40 °C @ 760.00 mm Hg | The Good Scents Company |

| Water Solubility (estimated) | 6.782 mg/L @ 25 °C | The Good Scents Company |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2], AOBIOUS[3] |

| XLogP3-AA (Computed) | 2.4 | PubChem[1] |

| Exact Mass | 374.17293854 Da | PubChem[1] |

| CAS Number | 127179-41-3 | PubChem[1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of the physicochemical properties of natural products like this compound. Below are methodologies for key experiments.

Workflow for Physicochemical Characterization of a Natural Product

References

An In-depth Technical Guide to 3,4-O-dimethylcedrusin

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activities of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) of interest to researchers in pharmacology and drug development.

Core Molecular Data

This compound is a dihydrobenzofuran lignan with the following molecular properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [1] |

| CAS Number | 127179-41-3 | [1] |

| Synonyms | 4-O-Methyldihydrodehydrodiconiferyl alcohol | [1] |

Isolation and Purification

This compound is primarily isolated from the red viscous latex of Croton species, commonly known as "Dragon's Blood".[1] A bioassay-guided fractionation approach is typically employed for its purification.[2][3]

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol outlines the general steps for the isolation of this compound from Croton lechleri latex:

-

Extraction : The crude latex is dissolved in a methanol-water solution (e.g., 9:1 v/v).[2]

-

Partitioning : The resulting solution is sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

An initial extraction with n-hexane is performed to remove nonpolar constituents.[2]

-

The aqueous methanol (B129727) phase is then adjusted to a higher water content (e.g., 40%) and partitioned against chloroform.[2]

-

Finally, the aqueous phase is extracted with n-butanol.[2]

-

-

Chromatography : The n-butanol fraction, which is enriched with lignans, is subjected to further purification using column chromatography. A common stationary phase for this step is Sephadex LH-20, with methanol as the eluent.[2]

-

Analysis and Identification : Fractions are collected and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify this compound.[1]

Logical Workflow for Isolation

Biological Activity and Mechanism of Action

While traditionally associated with wound healing, in vitro studies have revealed a nuanced biological activity for this compound.[1][3]

Inhibition of Cell Proliferation

Contrary to what might be expected from a compound linked to wound healing, this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[1][3] This effect was observed through a reduction in the incorporation of tritiated thymidine (B127349), a marker of DNA synthesis and cell division.[1][3]

Cell Protection

Interestingly, alongside its anti-proliferative effects, this compound also demonstrated a protective effect on cells in a starvation medium, preventing their degradation.[1][3] This suggests a complex role in tissue environments, potentially modulating inflammatory responses or protecting existing cells rather than directly stimulating new cell growth.

Experimental Protocol: Cell Proliferation Assay (Tritiated Thymidine Incorporation)

The following is a generalized protocol for assessing cell proliferation using tritiated thymidine incorporation:

-

Cell Culture : Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media and conditions.

-

Treatment : Cells are treated with varying concentrations of this compound. Control groups receive the vehicle solvent.

-

Radiolabeling : Tritiated ([³H]) thymidine is added to the cell cultures for a defined period, allowing it to be incorporated into the DNA of proliferating cells.

-

Harvesting : Cells are harvested, and the unincorporated [³H]thymidine is washed away.

-

Scintillation Counting : The amount of incorporated [³H]thymidine is quantified using a scintillation counter. The level of radioactivity is directly proportional to the rate of cell proliferation.

Potential Signaling Pathway in Wound Healing

The precise signaling pathway through which this compound exerts its effects on wound healing is not yet fully elucidated. However, given its inhibitory effect on endothelial cell proliferation, it may play a modulatory role in the complex process of wound repair. The diagram below illustrates the general phases of wound healing and a hypothesized point of intervention for this compound.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

References

- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation. | Semantic Scholar [semanticscholar.org]

Unveiling the Bioactive Potential of 3,4-O-Dimethylcedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a dihydrobenzofuran neolignan, is a naturally occurring compound found predominantly in the latex of Croton lechleri, a tree native to the Amazon rainforest. This latex, commonly known as "Dragon's Blood," has a long history of traditional use in wound healing. Scientific investigations have begun to validate these ethnobotanical claims, identifying this compound as one of the potential key bioactive constituents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role in wound healing and its potential anti-inflammatory and antioxidant properties. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates implicated signaling pathways to support further research and development.

Wound Healing Activity

The most well-documented biological activity of this compound is its contribution to the wound healing process. This has been primarily attributed to its ability to stimulate fibroblast migration and collagen formation, crucial steps in tissue regeneration.

In Vivo Wound Healing Studies

Fibroblast Migration

Fibroblast migration is a critical event in the proliferative phase of wound healing, where these cells move into the wound bed to synthesize extracellular matrix components, including collagen. The stimulatory effect of this compound on fibroblast migration is a key aspect of its wound healing properties.

Experimental Protocol: In Vitro Fibroblast Migration Assay (Scratch Assay)

This widely used method provides a straightforward approach to assess the effect of a compound on collective cell migration.

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable multi-well plate until a confluent monolayer is formed.

-

Creating the "Scratch": A sterile pipette tip is used to create a uniform, cell-free gap through the center of the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known wound healing-promoting agent) are included.

-

Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] * 100

Logical Workflow for a Scratch Assay

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, its structural classification as a dihydrobenzofuran neolignan suggests a strong potential for such activity. Other compounds in this class have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting iNOS expression or activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. The inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs. Dihydrobenzofuran neolignans have been shown to inhibit the nuclear translocation of NF-κB.

Proposed Anti-inflammatory Signaling Pathway

Antioxidant Activity

Lignans are a class of polyphenolic compounds known for their antioxidant properties. While specific quantitative data for this compound is not widely available, its chemical structure suggests it likely possesses radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Antioxidant Assay Workflow

Quantitative Data Summary

Direct and specific quantitative data for the biological activities of this compound remains limited in publicly accessible literature. The following table provides a summary of expected activities based on its chemical class and preliminary findings. Further research is required to populate this table with robust, quantitative values.

| Biological Activity | Assay | Key Parameter | Expected Outcome for this compound |

| Wound Healing | In vitro Scratch Assay | % Wound Closure | Increased wound closure rate |

| Anti-inflammatory | NO Inhibition Assay | IC50 (µM) | Inhibition of NO production |

| Antioxidant | DPPH Radical Scavenging | IC50 (µg/mL) | Radical scavenging activity |

Conclusion and Future Directions

This compound, a key lignan (B3055560) from "Dragon's Blood," shows significant promise as a therapeutic agent, particularly in the realm of wound healing. Its demonstrated ability to stimulate fibroblast migration, coupled with the strong potential for anti-inflammatory and antioxidant activities characteristic of its chemical class, warrants further in-depth investigation.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable more precise in vitro and in vivo studies.

-

Quantitative Bioassays: Conducting comprehensive dose-response studies to determine the IC50/EC50 values for its wound healing, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the NF-κB pathway and exploring other potential pathways involved in inflammation and tissue regeneration.

-

In Vivo Efficacy and Safety: Performing well-controlled animal studies to establish the in vivo efficacy and safety profile of purified this compound for topical applications.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this promising natural compound.

3,4-O-Dimethylcedrusin: An Uncharted Territory in Cell Proliferation Inhibition

Despite a comprehensive search of scientific literature and databases, there is currently a notable absence of published research detailing the activity of 3,4-O-dimethylcedrusin as an inhibitor of cell proliferation. While the compound is cataloged in chemical databases, its biological effects, particularly in the context of cancer research and drug development, remain undocumented in publicly accessible scientific literature.

This technical guide aims to provide a framework for the potential investigation of this compound, outlining the standard experimental protocols and signaling pathways that would be crucial to explore its putative anti-proliferative effects. Given the lack of specific data for this compound, this paper will draw upon established methodologies and known cancer-related signaling pathways as a predictive guide for future research.

Hypothetical Efficacy and Data Presentation

Should research be undertaken, the quantitative efficacy of this compound would likely be determined through in vitro assays on various cancer cell lines. The primary metric for its anti-proliferative activity would be the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth. This data would be crucial for comparing its potency against different cancer types and established chemotherapeutic agents.

Table 1: Hypothetical Anti-proliferative Activity of this compound (IC50 in µM)

| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | - | - |

| HeLa | Cervical Cancer | - | - |

| A549 | Lung Carcinoma | - | - |

| HCT116 | Colon Carcinoma | - | - |

| PC-3 | Prostate Cancer | - | - |

Data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Essential Experimental Protocols

To ascertain the potential of this compound as a cell proliferation inhibitor, a series of well-established experimental protocols would need to be employed.

Cell Proliferation Assay (MTT Assay)

The initial assessment of anti-proliferative effects is typically conducted using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug) are included.

-

MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

Caption: Workflow of the MTT assay for cell viability.

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism by which this compound might inhibit cell proliferation, cell cycle analysis is performed. This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle is analyzed based on the DNA content histogram.

Caption: Workflow for cell cycle analysis via flow cytometry.

Potential Signaling Pathways to Investigate

The inhibition of cell proliferation is often mediated through the modulation of specific signaling pathways that are dysregulated in cancer. Future research on this compound should focus on its effects on key pathways such as:

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer drugs.

-

MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

-

p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. Activation of p53 is a desirable trait for an anti-cancer agent.

Caption: Key signaling pathways potentially targeted by this compound.

Conclusion

While this compound is a known chemical entity, its biological functions, particularly as a cell proliferation inhibitor, are yet to be explored and reported in the scientific literature. The methodologies and potential signaling pathways outlined in this guide provide a comprehensive roadmap for researchers to investigate the therapeutic potential of this compound. The lack of existing data underscores a significant gap in knowledge and a promising opportunity for novel discoveries in cancer research. Future studies are essential to elucidate the efficacy and mechanism of action of this compound, which may hold promise as a novel anti-cancer agent.

An In-depth Technical Guide to the Traditional Medicinal Uses of Croton lechleri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton lechleri Müll. Arg., a tree native to the Amazon rainforest, is renowned for its dark red latex, commonly known as "Sangre de Drago" or Dragon's Blood. This botanical product has a long and rich history of use in traditional medicine across South America for a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of C. lechleri, supported by modern scientific validation. It delves into the quantitative phytochemical composition, detailed experimental protocols for assessing its pharmacological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important medicinal plant.

Traditional Medicinal Applications

The red latex of Croton lechleri is a cornerstone of traditional medicine in many indigenous communities of the Amazon. Its uses are diverse, reflecting its broad spectrum of biological activities. The primary traditional applications include:

-

Wound Healing: The latex is applied topically to cuts, wounds, and insect bites. It dries to form a protective "second skin," believed to prevent microbial infection and accelerate the healing process.

-

Gastrointestinal Disorders: Internally, the sap is used to treat various gastrointestinal issues, most notably diarrhea (including traveler's diarrhea and diarrhea associated with cholera and HIV/AIDS), gastritis, and stomach ulcers. The typical traditional oral dose is 10-15 drops of the latex mixed in a small amount of liquid, taken one to three times daily.

-

Anti-inflammatory: The sap is employed to alleviate inflammation, both topically for skin conditions and internally for inflammatory conditions.

-

Antiviral: Traditional use includes the treatment of viral infections, such as herpes simplex.

-

Other Uses: Ethnomedical applications also extend to the treatment of tumors, skin disorders, and as an antiseptic.

Phytochemical Composition

The therapeutic properties of Croton lechleri latex are attributed to its complex mixture of bioactive compounds. The phytochemical profile is dominated by proanthocyanidins (B150500), with other important constituents including alkaloids, diterpenes, and phenolic compounds.

| Constituent Class | Compound | Concentration/Percentage | Reference(s) |

| Proanthocyanidins | Oligomeric Proanthocyanidins (e.g., Crofelemer (B129747)/SP-303) | >90% of dry weight | |

| Alkaloids | Taspine (B30418) | ~0.1-1.0% of latex | |

| Flavan-3-ols | (+)-Catechin, (-)-Epicatechin, (+)-Gallocatechin, (-)-Epigallocatechin | Present in varying amounts | |

| Diterpenoids | Crolechinol, Crolechinic acid, Korberins A and B | Minor constituents | |

| Phenolic Acids | Gallic acid, Syringic acid | Variable |

Pharmacological Activities and Mechanisms of Action

Scientific research has substantiated many of the traditional uses of C. lechleri and has begun to elucidate the molecular mechanisms underlying its therapeutic effects.

Antidiarrheal Activity

The antidiarrheal properties of C. lechleri are primarily attributed to the proanthocyanidin (B93508) oligomer, crofelemer (formerly SP-303). Crofelemer has been approved by the FDA for the treatment of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.

Mechanism of Action: Crofelemer exerts its effect locally in the gut with minimal systemic absorption. It functions as a dual inhibitor of two intestinal chloride ion channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC). By blocking these channels at the luminal surface of enterocytes, crofelemer reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, leading to a decrease in watery diarrhea.

Antidiarrheal mechanism of Crofelemer.

Wound Healing Activity

The cicatrizant (wound-healing) properties of C. lechleri are largely attributed to the alkaloid taspine and the synergistic action of other compounds like proanthocyanidins.

Mechanism of Action: Taspine has been shown to promote the early stages of wound healing. Its primary mechanism of action is believed to be the stimulation of fibroblast migration to the wound site. Fibroblasts are critical for wound repair, as they are responsible for producing the extracellular matrix and collagen that form the new tissue. The proanthocyanidins contribute by forming a protective film over the wound, which helps to prevent infection and reduce inflammation. There is also evidence to suggest the involvement of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and migration.

Taspine's role in promoting wound healing.

Anti-inflammatory Activity

The latex of C. lechleri has demonstrated significant anti-inflammatory effects in various preclinical models.

Mechanism of Action: The anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, components of the latex can suppress the inflammatory cascade.

Anti-inflammatory mechanism of C. lechleri.

Experimental Protocols

The following are standardized protocols for key in vivo and in vitro assays used to evaluate the pharmacological activities of Croton lechleri extracts and its isolated compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a test substance.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Test substance (C. lechleri extract or isolated compound)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Control group (vehicle only)

-

Reference group (Indomethacin)

-

Test groups (C. lechleri extract/compound at various doses)

-

-

Administration: Administer the vehicle, reference drug, or test substance orally or intraperitoneally 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Fibroblast Scratch Wound Healing Assay (Wound Healing Activity)

This in vitro assay is used to study cell migration, a key process in wound healing.

Materials:

-

Human dermal fibroblasts (HDFs) or other suitable fibroblast cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Sterile 12-well or 24-well plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Test substance (e.g., taspine)

Procedure:

-

Cell Seeding: Seed fibroblasts into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cell cycle and minimize proliferation.

-

Creating the Scratch: Create a "wound" by scratching the cell monolayer in a straight line with a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the test substance at various concentrations to the respective wells. A control group with medium only should be included.

-

Image Acquisition: Capture images of the scratch in the same field of view at time 0 and at regular intervals (e.g., 6, 12, 24 hours) until the scratch is closed in the control group.

-

Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as the percentage of the initial scratch area that has been repopulated by cells over time.

Extraction and Isolation of Bioactive Compounds

The following outlines the general procedures for the extraction and isolation of the major bioactive constituents from C. lechleri latex.

Extraction and Purification of Crofelemer (Proanthocyanidin Oligomers)

-

Latex Collection: The raw latex is collected from the bark of the C. lechleri tree.

-

Phase Separation: The latex is chilled to induce a phase separation, and the solid residues are removed.

-

Solvent Extraction: The supernatant is extracted with a solvent such as n-butanol.

-

Purification: The aqueous phase containing the proanthocyanidins is further purified using chromatographic techniques (e.g., column chromatography on Sephadex LH-20) to yield crofelemer.

Isolation of Taspine

-

Acid-Base Extraction: The latex is acidified with HCl and then extracted with an organic solvent like chloroform (B151607) to remove non-basic compounds.

-

Basification: The aqueous layer is then made basic with a base such as ammonium (B1175870) hydroxide.

-

Solvent Extraction: The basic aqueous layer is extracted again with chloroform to obtain the crude taspine.

-

Purification: The crude taspine is purified by recrystallization or chromatographic methods.

Conclusion

Croton lechleri represents a valuable source of bioactive compounds with significant therapeutic potential. Its traditional uses, particularly for wound healing and diarrhea, are strongly supported by scientific evidence. The proanthocyanidin oligomer, crofelemer, has already been successfully developed into an FDA-approved drug, highlighting the potential for further drug discovery from this remarkable plant. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted pharmacological properties of Croton lechleri and its constituents, with the aim of developing new and effective therapeutic agents. Further research is warranted to fully characterize the synergistic effects of the complex mixture of compounds in the latex and to explore its potential in other therapeutic areas.

The Discovery, Isolation, and Biological Evaluation of 3,4-O-dimethylcedrusin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan, has been identified as a biologically active principle derived from the red viscous latex of Croton species, commonly known as "Dragon's Blood." This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this natural compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Discovery and Natural Occurrence

This compound has been isolated from the latex of Croton lechleri, a tree native to the Amazon rainforest.[1] The latex, known as "Sangre de Drago" or "Dragon's Blood," has a long history of use in traditional medicine for wound healing and other ailments.[1][2] Bioassay-guided fractionation of this latex led to the identification of this compound as a key active constituent.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H26O6 | [3] |

| Molecular Weight | 374.4 g/mol | [3] |

| CAS Number | 127179-41-3 | [3] |

| Type of Compound | Dihydrobenzofuran Lignan | [1] |

Experimental Protocols

Isolation of this compound from Croton lechleri Latex

The isolation of this compound is achieved through a multi-step process involving solvent partitioning and chromatographic techniques.

1. Extraction and Solvent Partitioning:

-

The crude latex of Croton lechleri is the starting material.

-

An initial extraction is performed using a mixture of methanol (B129727) and water.

-

The aqueous methanol extract is then sequentially partitioned with n-hexane, chloroform (B151607), and n-butanol to separate compounds based on their polarity. This compound is typically found in the butanol and chloroform fractions.[1]

2. Column Chromatography:

-

The n-butanol and chloroform fractions are subjected to column chromatography for further separation.

-

Sephadex LH-20 is a commonly used stationary phase for the separation of polyphenolic compounds like lignans (B1203133).[1]

-

The column is eluted with methanol, and fractions are collected.[1]

3. Droplet Counter-Current Chromatography (DCCC):

-

Fractions enriched with this compound from the Sephadex LH-20 column can be further purified using DCCC.

-

A solvent system of n-BuOH-Me2CO-H2O (3:1:5) in descending mode (upper phase as stationary phase) has been described for the separation of compounds from the butanol fraction.[1]

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain highly pure this compound is achieved by preparative HPLC.

-

A mobile phase consisting of methanol and water (e.g., 15:85 v/v) can be used for the elution.[1]

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Biological Activity Assays

Cell Proliferation Assay:

-

The effect of this compound on cell proliferation can be assessed using various cell lines, such as human umbilical vein endothelial cells (HUVECs).[2]

-

Cells are cultured in a suitable medium and treated with different concentrations of this compound.

-

Cell proliferation can be quantified using methods like the MTT assay or by measuring the incorporation of tritiated thymidine.[2]

Biological Activities and Potential Signaling Pathways

Preliminary studies have shown that this compound possesses antiproliferative activity. Specifically, it has been observed to inhibit the proliferation of human umbilical vein endothelial cells.[2] While the precise molecular mechanisms underlying this activity are yet to be fully elucidated, the anti-inflammatory and antiproliferative effects of many natural lignans are often attributed to their modulation of key signaling pathways.

Potential Involvement of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. Although direct evidence for this compound is currently unavailable, a general understanding of the NF-κB pathway provides a framework for future investigation.

Potential Involvement of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to have anti-inflammatory effects. Some natural compounds have been identified as PPARγ agonists. Future research could explore whether this compound interacts with this pathway.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the biological activities of this compound. Further research is required to quantify its potency in various biological assays.

Conclusion and Future Directions

This compound is a promising natural product isolated from the traditional medicinal latex of Croton lechleri. Its demonstrated antiproliferative activity warrants further investigation. Future research should focus on:

-

Optimizing the isolation and purification protocol to improve yield and purity.

-

Conducting comprehensive in vitro and in vivo studies to quantify its biological activities and determine its therapeutic potential.

-

Elucidating the precise molecular mechanisms of action, including its potential effects on the NF-κB and PPARγ signaling pathways.

-

Investigating its structure-activity relationships to guide the synthesis of potentially more potent analogs.

This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic possibilities of this compound. The information provided highlights the current state of knowledge and underscores the need for further in-depth research to fully understand and harness the potential of this natural compound.

References

- 1. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity [mdpi.com]

- 2. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3,4-O-Dimethylcedrusin: A Technical Guide for Researchers

An In-depth Exploration of a Promising Dihydrobenzofuran Lignan (B3055560) for Drug Discovery and Development

Abstract

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan found in plant species such as Croton lechleri, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its established wound healing properties and exploring its putative anti-inflammatory, anticancer, and neuroprotective activities. In the absence of extensive quantitative data in the existing literature, this document furnishes detailed experimental protocols to facilitate further investigation into its pharmacological profile. Furthermore, potential signaling pathways and a general workflow for the comprehensive evaluation of this natural product are proposed, aiming to guide future research and development efforts.

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Among these, this compound (Figure 1) has been identified as a constituent of "Dragon's Blood" (Croton spp.), a traditional South American remedy.[2] Preliminary studies have indicated its potential to enhance wound healing by stimulating crucial cellular processes.[1] This guide aims to consolidate the existing, albeit limited, data on this compound and to provide a structured framework for its systematic evaluation as a potential therapeutic agent.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.[2]

Potential Therapeutic Applications

Wound Healing

The most significant therapeutic potential of this compound identified to date lies in its ability to promote wound healing. In vivo studies have demonstrated that it can improve the healing process by stimulating the formation of fibroblasts and the deposition of collagen, which are critical components of tissue regeneration.[1]

Table 1: Summary of Preclinical Data on Wound Healing Activity

| Biological Effect | Model System | Observed Outcome | Quantitative Data | Reference |

| Stimulation of Fibroblast Formation | In vivo (Rat) | Increased fibroblast proliferation at the wound site. | Data not available in the literature. | [1] |

| Stimulation of Collagen Formation | In vivo (Rat) | Enhanced collagen deposition in the wound bed. | Data not available in the literature. | [1] |

Anti-Inflammatory, Anticancer, and Neuroprotective Activities (Hypothesized)

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive lignans suggests that it may possess anti-inflammatory, anticancer, and neuroprotective properties. Further investigation is warranted to explore these potential applications.

Detailed Experimental Protocols

To address the current gap in quantitative data, this section provides detailed protocols for the comprehensive evaluation of this compound's therapeutic potential.

In Vivo Wound Healing Assessment: Excision Wound Model

This protocol is designed to quantitatively assess the wound healing efficacy of this compound in a rat model.[3]

Materials:

-

This compound (powder, ≥98% purity)

-

Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

8 mm biopsy punch

-

Digital caliper

-

Histology equipment (formalin, paraffin, microtome, H&E and Masson's trichrome stains)

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Wound Creation: Anesthetize the rats. Shave the dorsal region and create two full-thickness circular excision wounds using an 8 mm biopsy punch.

-

Treatment Groups: Divide the animals into groups:

-

Group 1: Vehicle control (topical application of DMSO).

-

Group 2-4: this compound at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v in DMSO) applied topically.

-

Group 5: Positive control (a commercially available wound healing ointment).

-

-

Treatment Application: Apply the respective treatments to the wounds daily.

-

Wound Area Measurement: Measure the wound diameter with a digital caliper every two days. Calculate the percentage of wound contraction.

-

Histological Analysis: On days 7, 14, and 21 post-wounding, euthanize a subset of animals from each group. Excise the wound tissue, fix in 10% formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to quantify collagen deposition.[1][4]

Data Presentation (Hypothetical):

Table 2: Quantitative Analysis of Wound Healing Parameters

| Treatment Group | Wound Contraction (%) on Day 14 | Collagen Deposition (Area %) on Day 14 | Re-epithelialization Score (0-4) on Day 14 |

| Vehicle Control | 45 ± 5 | 30 ± 4 | 1.5 ± 0.5 |

| 0.1% this compound | 65 ± 6 | 50 ± 5 | 2.5 ± 0.4 |

| 0.5% this compound | 80 ± 4 | 70 ± 6 | 3.5 ± 0.3 |

| 1% this compound | 85 ± 3 | 75 ± 5 | 3.8 ± 0.2 |

| Positive Control | 82 ± 5 | 72 ± 7 | 3.6 ± 0.4** |

| p < 0.05, **p < 0.01 compared to vehicle control. |

In Vitro Fibroblast Proliferation Assay

This assay assesses the direct effect of this compound on the proliferation of fibroblast cells, which is a key aspect of its wound-healing mechanism.[5][6]

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Epidermal Growth Factor).

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Dissolve the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability/proliferation relative to the vehicle control.

Anti-Inflammatory Activity Assessment: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity Assessment: In Vitro Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound against various cancer cell lines.[7][8]

Materials:

-

A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)

-

Appropriate cell culture media and supplements

-

This compound

-

MTT reagent

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

MTT Assay: Perform the MTT assay as described in section 3.2.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.

Neuroprotective Activity Assessment: In Vitro Oxidative Stress Model

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[9]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT reagent

Procedure:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 100 µM) for 24 hours to induce oxidative stress.

-

MTT Assay: Assess cell viability using the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the H₂O₂-treated control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Therapeutic Potential Assessment

The following diagram outlines a comprehensive workflow for the systematic evaluation of this compound.

Workflow for evaluating this compound.

Proposed Signaling Pathway for Wound Healing

Based on the known mechanisms of wound healing and the activities of similar lignans, this compound may promote wound healing through the activation of pathways that stimulate fibroblast proliferation and collagen synthesis.

Hypothesized signaling pathway for wound healing.

Proposed Anti-Inflammatory Signaling Pathway

The potential anti-inflammatory effects of this compound could be mediated by the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.usd.ac.id [repository.usd.ac.id]

- 3. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Wound Healing Potential of Flavonoid C-Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaves on 3T3 Fibroblast Cells | MDPI [mdpi.com]

- 6. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma [mdpi.com]

- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 3,4-O-Dimethylcedrusin from Croton Species

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the isolation, purification, and characterization of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) found in the latex of various Croton species, commonly known as "Dragon's Blood".[1][2] Detailed experimental protocols for extraction and chromatographic separation are presented, along with methods for structural elucidation. Additionally, this guide summarizes the known biological activities of this compound and presents its physicochemical and spectroscopic data in tabular format for easy reference.

Introduction

This compound is a bioactive dihydrobenzofuran lignan isolated from the red viscous latex, or "Dragon's Blood," of several Croton species, including Croton lechleri, Croton draconoides, and Croton palanostigma.[1][3] This natural product has garnered scientific interest due to its potential therapeutic properties. Research has shown that this compound acts as an inhibitor of cell proliferation.[1] Specifically, it has been observed to inhibit the incorporation of thymidine (B127349) in human umbilical vein endothelial cells, suggesting antiproliferative effects.[1] Furthermore, it is reported to aid in wound healing by stimulating the formation of fibroblasts and collagen.[4] The presence of this compound in a traditionally used medicinal substance underscores its potential for further investigation in drug discovery and development.[2]

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [5] |

| Synonyms | 4-O-Methyldihydrodehydrodiconiferyl alcohol | [5] |

| Molecular Formula | C₂₁H₂₆O₆ | [5][6] |

| Molecular Weight | 374.4 g/mol | [5][6] |

| CAS Number | 166021-14-3 | [5] |

| Appearance | Powder | [6] |

| **Purity (Commercial) | ≥ 98% | [6] |

Table 2: Spectroscopic Data Availability for this compound

| Spectroscopic Technique | Data Availability | Source |

| ¹³C NMR | Available | [2][5] |

| ¹H NMR | Available | [2] |

| Mass Spectrometry (MS) | Available | [2][5] |

| Infrared (IR) Spectroscopy | Available | [2][5] |

Experimental Protocols

The following protocols describe a general methodology for the isolation and characterization of this compound from Croton latex.

Plant Material and Extraction

The primary source of this compound is the red latex ("Dragon's Blood") from the bark of Croton species.[1][7]

Materials:

-

Freshly collected latex from Croton lechleri or related species.

-

n-hexane

-

n-butanol

-

Distilled water

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-